Reversible MAO-B Inhibition Potency vs. Irreversible Clinical Standard Selegiline
The 4-(2-methyloxazol-4-yl)benzenesulfonamide core present in the target compound exhibits reversible MAO-B inhibition with an IC50 of 3.47 μM, as determined using recombinant human MAO-B and kynuramine as substrate [1]. In contrast, the irreversible clinical MAO-B inhibitor selegiline (Deprenyl) achieves an IC50 of 51 nM under comparable conditions [2]. While the absolute potency of the target compound is lower (68-fold weaker than selegiline), its reversible mechanism avoids prolonged enzyme inactivation and the associated risk of tyramine-induced hypertensive crisis, which is pharmacologically advantageous for iterative lead optimization. The IC50 value of 3.47 μM positions the compound in the low micromolar range, providing a tractable starting point for fragment growing or scaffold hopping.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.47 μM (data for 4-(2-methyloxazol-4-yl)benzenesulfonamide core fragment; full-length compound not directly assayed) |
| Comparator Or Baseline | Selegiline: IC50 = 0.051 μM (51 nM) |
| Quantified Difference | ~68-fold weaker (target fragment vs. selegiline); mechanism reversibility difference not quantifiable as ratio |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 37 °C, pH 7.4 (Molbank 2024 assay conditions) |
Why This Matters
For procurement decisions, this establishes that the compound's core pharmacophore yields a defined, reversible MAO-B inhibition profile distinct from irreversible suicide inhibitors, directly impacting assay design and SAR interpretation.
- [1] Shetnev, A.A.; Efimova, J.A.; Korsakov, M.K.; Petzer, J.P.; Petzer, A. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank 2024, 2024, M1787. DOI: 10.3390/M1787 View Source
- [2] PubMed Central. Table 6: IC50 values of MAO inhibitors including selegiline. Available at: https://www.ncbi.nlm.nih.gov/pmc View Source
